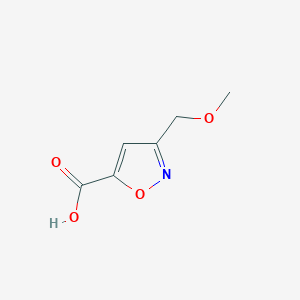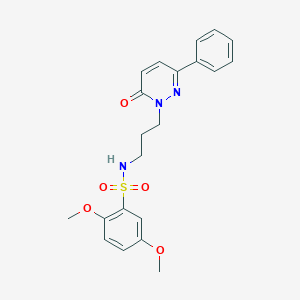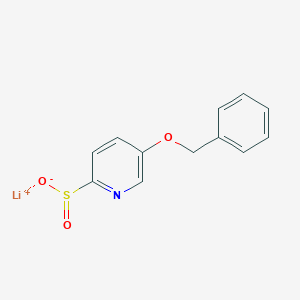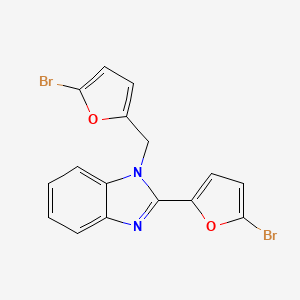
3-(Methoxymethyl)isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)isoxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H5NO4 . It is a white solid and is used as a building block in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of isoxazoles, including 3-(Methoxymethyl)isoxazole-5-carboxylic acid, often involves metal-free synthetic routes . These methods are preferred over metal-catalyzed reactions due to their lower costs, reduced toxicity, and easier separation from reaction mixtures . One such method involves the use of a coupling reagent like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphonate) in solid-phase synthesis .Molecular Structure Analysis
The molecular structure of 3-(Methoxymethyl)isoxazole-5-carboxylic acid can be represented by the SMILES stringCOc1cc(on1)C(O)=O . This indicates that the compound contains a methoxy group (OCH3) and a carboxylic acid group (COOH) attached to an isoxazole ring . Chemical Reactions Analysis
Isoxazole compounds, including 3-(Methoxymethyl)isoxazole-5-carboxylic acid, are often used as reactants in various chemical reactions . For instance, they can participate in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . They can also be used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .Physical And Chemical Properties Analysis
3-(Methoxymethyl)isoxazole-5-carboxylic acid is a solid compound . It has a molecular weight of 143.1 . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications
Synthesis Techniques and Derivatives : Isoxazole derivatives, including 3-(Methoxymethyl)isoxazole-5-carboxylic acid, can be synthesized through various methods. A notable technique involves Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leading to the formation of isoxazole-4-carboxylic esters and amides. Another approach is the cycloaddition of aryl nitrile oxides with enolates of carbonyl compounds, producing pharmacologically active isoxazoles (Serebryannikova et al., 2019) (Vitale & Scilimati, 2013).
Chemical Conversion and Applications : 3-(Methoxymethyl)isoxazole-5-carboxylic acid and its derivatives find application in the synthesis of various heterocyclic compounds. For instance, N, O-diBoc-protected beta-keto hydroxamic acids, derived from these isoxazoles, can be cyclized to 5-substituted 3-isoxazolols without byproduct formation. This showcases the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).
Biological Activity : Certain isoxazole derivatives show significant biological activity. For example, a study on 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid, an isoxazole derivative, indicated potential significance in stem cell research due to its ability to increase the growth of E. coli organisms (Denton et al., 2021).
Chemical Properties and Tautomerism : The tautomerism and basicities of isoxazole derivatives, including those similar to 3-(Methoxymethyl)isoxazole-5-carboxylic acid, have been studied, providing insights into their chemical properties and potential applications in various fields (Boulton & Katritzky, 1961).
Mechanism of Action
The mechanism of action of isoxazole compounds is often related to their weak N-O bond . This bond tends to collapse under UV irradiation, causing the isoxazole ring to rearrange to oxazole through an azirine intermediate . The azirine intermediate can then react with nucleophiles, especially carboxylic acids .
Safety and Hazards
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-3-4-2-5(6(8)9)11-7-4/h2H,3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUFYGCJOJADGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)isoxazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)
![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)
![N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2513388.png)
![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)



![2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2513399.png)


![2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2513403.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B2513405.png)
